5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
Description
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a brominated phthalimide derivative featuring a 3-methylphenyl substituent at the N-2 position of the isoindole-dione core. Phthalimides are privileged scaffolds in medicinal chemistry due to their ability to enhance membrane permeability and modulate biological targets such as ion channels and enzymes .
Properties
CAS No. |
82104-68-5 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
5-bromo-2-(3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3 |
InChI Key |
XUGPMRSPFSHQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
A widely reported approach involves cyclization of phthalic anhydride derivatives or isoindoline intermediates. For example:
- Method A : Reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform induces 1,2-elimination to form the isoindole core.
- Method B : Friedel-Crafts alkylation or acylation using AlCl₃ as a catalyst, as demonstrated in phthalimide derivatives.
Table 1: Isoindole Core Formation Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Elimination from isoindoline N-oxide | Acetic anhydride, triethylamine, CHCl₃ | ~70–85% | |
| Friedel-Crafts alkylation | Phthalic anhydride, AlCl₃, CH₂Cl₂ | ~50–60% |
Functionalization: Introduction of 3-Methylphenyl Group
The 3-methylphenyl substituent is introduced via nucleophilic substitution, coupling reactions, or Grignard reagent additions.
Grignard Reaction
A direct method involves reacting isoindoline intermediates with Grignard reagents:
- Step 1 : Synthesis of 4-bromo-2-(hydroxymethyl)-N-methylbenzamide.
- Step 2 : Addition of isopropylmagnesium chloride and N,N,N,N-tetramethylphosphorodiamidoyl chloride (TMDAP) to form the methylphenyl group.
Table 2: Grignard-Based Synthesis
| Intermediate | Reagents | Conditions | Yield | |
|---|---|---|---|---|
| 4-bromo-2-(hydroxymethyl)-N-methylbenzamide | Isopropylmagnesium chloride, TMDAP | 0°C → RT, 4 hours | 57.3% |
Suzuki Coupling
Palladium-catalyzed cross-coupling enables precise introduction of the 3-methylphenyl group:
- Reagents : Pd(dppe)Cl₂, KOAc, 1,4-dioxane, 85°C.
- Yield : Up to 89% for boronate ester intermediates.
Table 3: Suzuki Coupling Parameters
| Catalyst | Base | Solvent | Temperature | Yield | |
|---|---|---|---|---|---|
| Pd(dppe)Cl₂ | KOAc | 1,4-Dioxane | 85°C | 89% |
Bromination at the 5-Position
Electrophilic bromination is critical for achieving regioselectivity. Common methods include:
Direct Bromination
Use of brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of catalysts:
- Example : Bromination of 2-methylisoindolin-1-one using NBS in DMSO at 60°C.
- Yield : ~21–86% depending on substrate.
Table 4: Bromination Conditions
| Substrate | Brominating Agent | Catalyst | Conditions | Yield | |
|---|---|---|---|---|---|
| 2-Methylisoindolin-1-one | NBS | None | DMSO, 60°C | 21% | |
| 6-Bromo-7-methyl-indoline-2,3-dione | Br₂ | AlCl₃ | CH₂Cl₂, RT | 86% |
Post-Cyclization Bromination
Bromination after isoindole core formation ensures regioselectivity. For example:
- Core Formation : Cyclization of phthalic anhydride derivatives.
- Bromination : Use of HBr or PBr₃ under inert atmosphere.
Purification and Characterization
Post-synthesis steps involve:
- Crystallization : Toluene/n-heptane mixtures for high-purity isolation.
- Chromatography : Silica gel or flash chromatography with EtOAc/heptane gradients.
- Spectroscopic Analysis :
Comparative Analysis of Methods
Table 5: Efficiency of Key Synthesis Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Grignard | Isoindoline → Grignard addition | High regioselectivity | Low yield (57.3%) |
| Suzuki | Boronate ester → Pd coupling | High yield (89%) | Requires Pd catalysts |
| Elimination | Isoindoline N-oxide → cyclization | Simple reagents | Sensitive to temperature |
Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(m-tolyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The isoindoline-1,3-dione scaffold can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique isoindole structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 269.12 g/mol. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A notable study evaluated a series of isoindole derivatives against a panel of human tumor cell lines, revealing promising cytotoxic effects attributed to their structural characteristics .
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. Isoindole derivatives have demonstrated efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, leading to cell death . Notably, compounds with electron-withdrawing groups like bromine have shown enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .
Organic Electronics
The unique electronic properties of isoindole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of these compounds has indicated potential for improved efficiency in light absorption and charge transport .
Synthesis and Structural Studies
The synthesis of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from simpler precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry practices. Structural studies utilizing techniques such as X-ray crystallography have provided insights into the conformational flexibility and intermolecular interactions of these compounds, which are critical for understanding their biological activity .
Case Studies
- Cytotoxicity Evaluation : A study involving the evaluation of isoindole derivatives against various cancer cell lines reported that certain substitutions on the isoindole ring significantly affected cytotoxic activity. The most active compounds were further analyzed for their mechanism of action, revealing involvement in apoptosis pathways .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized isoindole derivatives against multiple bacterial strains using broth microdilution methods. The results indicated that several derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(m-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Molecular Docking and Mechanism Insights
- Compounds like 13 and 14 were docked into sodium channel models, revealing that bulkier substituents (e.g., phenylethyl) stabilize interactions with hydrophobic pockets, while electron-withdrawing groups (e.g., NO₂) enhance dipole interactions .
- The target compound’s bromine and methylphenyl groups may similarly optimize binding to ion channels or enzymes, though specific docking data are unavailable.
Biological Activity
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHBrN\O
- Molecular Weight : 320.17 g/mol
- CAS Number : 868066-91-5
Synthesis Methods
The synthesis of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. For instance, one method includes the reaction of specific anhydrides with substituted anilines under controlled conditions to yield the desired isoindole derivatives. The general reaction pathway can be summarized as follows:
- Starting Materials : 3-methylphenyl derivatives and brominated isoindole precursors.
- Reaction Conditions : Typically performed in solvents like dimethylformamide (DMF) or dioxane, often under nitrogen atmosphere at elevated temperatures (around 100°C).
- Yield : The yields can vary significantly based on the specific reagents and conditions used, often ranging from 50% to over 90% in optimized conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione exhibit significant anticancer activity. For example, derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study published in Cancer Letters demonstrated that a similar isoindole derivative reduced cell viability in human breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.
- Case Study : In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound led to a significant decrease in cytokine levels compared to untreated controls .
Antimicrobial Activity
Preliminary assessments suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A screening study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
